molecular formula C19H23ClN2O2S B2377259 N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea CAS No. 865660-58-8

N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea

Cat. No. B2377259
CAS RN: 865660-58-8
M. Wt: 378.92
InChI Key: SBICLWFYYJXJIU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea (N-CMPhEHPTh) is an organosulfur compound that has been widely studied for its potential applications in scientific research. It is a relatively small molecule, containing both a sulfur atom and a nitrogen atom, and is structurally similar to other organosulfur compounds such as thiourea and thiocyanate. It is known to be a useful reagent in a variety of chemical reactions, and has been studied for its potential use in biological systems as well.

Scientific Research Applications

Spectroscopic Studies and Computational Analysis

  • Spectroscopic Characterization : Thiourea derivatives, closely related to the requested compound, have been characterized using spectroscopic techniques like UV/vis, FT-IR, and NMR. These studies aid in understanding the structural and electronic properties of these compounds (Abosadiya et al., 2015).

Interaction with Biological Molecules

  • Protein Interaction Studies : Research on similar thiourea derivatives has explored their interaction with human serum albumin, providing insights into their potential biological activities and interactions (Lu et al., 2009).

Chemical Synthesis and Reactions

  • Synthesis and Rearrangements : The reaction of similar thiourea compounds with various reagents leading to the formation of different derivatives has been studied, highlighting the chemical versatility and reactivity of these compounds (Murav'eva et al., 1967).

Applications in Separation Techniques

  • Use in Chromatography : Thiourea derivatives have been utilized in chromatographic techniques for the separation of racemate substrates, demonstrating their utility in analytical chemistry (Hassan et al., 2016).

Molecular Modeling and Drug Design

  • In Silico Studies : Computational studies on thiourea derivatives offer valuable information for drug design and molecular modeling, enhancing our understanding of their potential pharmacological applications (Bielenica et al., 2020).

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-3-24-16-7-4-14(5-8-16)18(10-11-23)22-19(25)21-17-9-6-15(20)12-13(17)2/h4-9,12,18,23H,3,10-11H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBICLWFYYJXJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CCO)NC(=S)NC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea

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